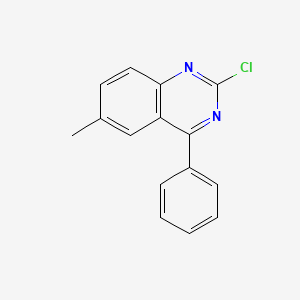

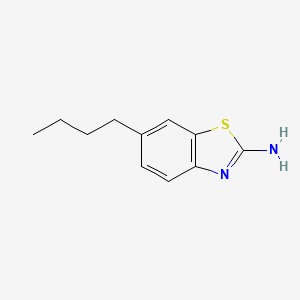

![molecular formula C14H9F3N2 B1348221 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-79-2](/img/structure/B1348221.png)

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

Vue d'ensemble

Description

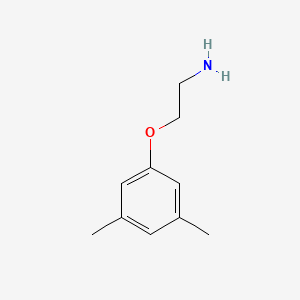

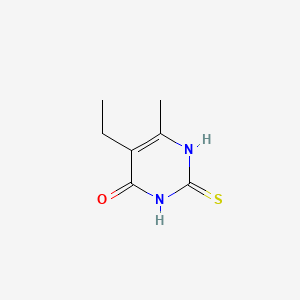

“2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to alter the chemical and physical properties of molecules .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzimidazole derivatives are often synthesized via reactions involving o-phenylenediamine . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylphenylboronic acid in Suzuki-coupling reactions .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, trifluoromethylphenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, acidity, and metabolic stability .

Applications De Recherche Scientifique

Antiparasitic and Antimicrobial Applications

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives have shown promise in antiparasitic and antimicrobial applications. For instance, a study found that a benzimidazole prodrug caused significant morphological damage to Echinococcus multilocularis metacestodes, a causative agent of alveolar hydatid disease, suggesting potential for treating this condition (Walchshofer et al., 1990). Another study reported the synthesis of novel benzimidazole derivatives, which exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Vora & Vyas, 2019).

Corrosion Inhibition

Benzimidazole derivatives, including trifluoromethyl phenyl variants, have been investigated for their corrosion inhibition properties. A study evaluated these derivatives as inhibitors for mild steel corrosion in acidic solutions, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2013).

Pharmacological Activity

Research into the pharmacological activity of trifluoromethyl-containing imidazo[1,2-a]benzimidazoles has revealed potential applications in pain relief, antiplatelet activity, and inhibiting certain enzymes. A study synthesized a series of these compounds and tested them for various pharmacological activities (Zhukovskaya et al., 2018).

Antioxidant Properties

Some benzimidazole derivatives have been studied for their antioxidant properties. A research found that certain derivatives exhibited significant inhibitory effects on lipid peroxidation in rat liver, highlighting their potential as antioxidants (Kuş et al., 2004).

Material Science Applications

In the field of material science, benzimidazole derivatives have been used in the synthesis of organic light-emitting diodes (OLEDs). A study reported the synthesis of bipolar molecules containing benzimidazole moieties for use in OLEDs, demonstrating the versatility of these compounds in advanced material applications (Ge et al., 2008).

Mécanisme D'action

Target of Action

Compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities . They have been associated with the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine .

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in the activity of these neurotransmitters .

Biochemical Pathways

For instance, some compounds containing a trifluoromethyl group have been associated with the modulation of oxidative phosphorylation in mitochondria .

Result of Action

It’s suggested that the compound might lead to changes in the activity of various neurotransmitters .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in many physiological processes . Additionally, it has been observed to interact with other proteins and enzymes, modulating their activity and influencing biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme crucial for nerve signal transmission . By inhibiting this enzyme, this compound can affect cellular communication and function, leading to various physiological outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, its interaction with nitric oxide synthase involves binding to the enzyme’s active site, inhibiting its activity and reducing nitric oxide production . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it forms stable hydrogen bonds, contributing to its persistence in biological systems . Over extended periods, degradation products may emerge, potentially altering its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may occur, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various cellular compartments . Additionally, binding to specific proteins can affect its localization and accumulation, impacting its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLJTCPNDNUPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347447 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-79-2 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole?

A1: this compound comprises a benzimidazole ring system linked to a phenyl ring substituted with a trifluoromethyl group. The molecule exhibits a non-planar geometry, with the benzimidazole and substituted phenyl rings showing various dihedral angles depending on the specific derivative. For instance, in 1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, these angles are 31.43° and 61.45°, respectively []. In the crystal structure, molecules typically interact through C—H⋯F hydrogen bonds and π–π stacking interactions [, ].

Q2: What are the crystallographic insights into this compound and its derivatives?

A2: Crystallographic studies reveal that this compound derivatives typically form chain-like structures in their crystal lattice. These chains are often stabilized by N—H⋯N hydrogen bonds, as seen in the parent compound []. Derivatives containing ester groups, such as Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate, exhibit C—H⋯O hydrogen bonds in addition to C—H⋯N interactions, forming more complex two-dimensional networks []. The trifluoromethyl group can exhibit rotational disorder in the crystal structure, influencing packing arrangements [].

Q3: Has this compound shown potential in material science applications?

A3: Research suggests that this compound exhibits promising optical and mechanical properties. Studies have explored its potential for applications in electronics and as a filter material [, , ]. Notably, both macro and nano crystals of this compound have been investigated for their fluorescence properties []. Further research on its material compatibility and stability under various conditions is crucial for realizing its full application potential.

Q4: Are there any established Structure-Activity Relationships (SAR) for this compound derivatives?

A4: While comprehensive SAR studies are limited, the available research highlights the influence of substituents on the benzimidazole core on crystal packing and intermolecular interactions [, ]. For example, introducing an ethyl carboxylate group and a morpholine moiety leads to the formation of C—H⋯F and C—H⋯O hydrogen bonds, influencing the crystal's two-dimensional network []. Further investigations are needed to establish definitive SAR trends and their impact on potential biological or material properties.

Q5: What analytical techniques are employed to characterize and study this compound?

A5: Characterization of this compound and its derivatives relies heavily on techniques like X-ray diffraction (XRD) to elucidate crystal structures and molecular packing [, , , ]. Fluorescence spectroscopy is employed to investigate its optical properties, particularly for potential applications as filters []. Additionally, studies exploring its mechanical properties utilize techniques like stiffness and hardness measurements [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

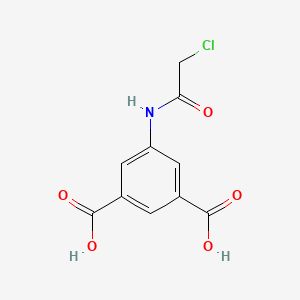

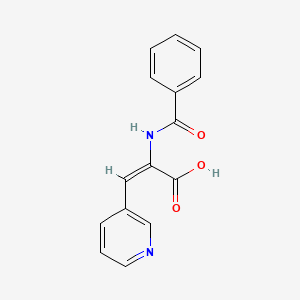

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)